Sesquiterpene lactone TS-8
CAS No.: 22850-59-5
Cat. No.: VC19699728
Molecular Formula: C15H20O4
Molecular Weight: 264.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22850-59-5 |
|---|---|
| Molecular Formula | C15H20O4 |
| Molecular Weight | 264.32 g/mol |
| IUPAC Name | 6,7-dihydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |
| Standard InChI | InChI=1S/C15H20O4/c1-7-9-4-10-8(2)13(17)11(16)5-15(10,3)6-12(9)19-14(7)18/h9-13,16-17H,1-2,4-6H2,3H3 |
| Standard InChI Key | IHJJQRWGZDGKAE-UHFFFAOYSA-N |
| Canonical SMILES | CC12CC(C(C(=C)C1CC3C(C2)OC(=O)C3=C)O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Sesquiterpene lactone TS-8 is defined by the IUPAC name 6,7-dihydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f]benzofuran-2-one and exhibits the following key properties :
| Property | Value |
|---|---|
| CAS Registry Number | 22850-59-5 |
| Molecular Formula | |
| Molecular Weight | 264.32 g/mol |
| Canonical SMILES | CC12CC(C(C(=C)C1CC3C(C2 |
| InChI Key | IHJJQRWGZDGKAE-UHFFFAOYSA-N |
The compound’s bicyclic structure includes a fused benzofuran-2-one core with hydroxyl groups at positions 6 and 7, contributing to its polarity and reactivity. The α-methylene-γ-lactone moiety is critical for its biological activity, enabling covalent interactions with cellular nucleophiles such as cysteine residues .
Biological Activities and Mechanistic Insights
Anti-Inflammatory Effects
TS-8 demonstrates potent anti-inflammatory activity by inhibiting pro-inflammatory mediators. In murine models of chronic inflammation, it suppresses NF-κB translocation, reducing the expression of cytokines such as TNF-α and IL-6 . Mechanistically, TS-8 covalently modifies IκB kinase (IKKβ) at Cys179, preventing IκB degradation and subsequent NF-κB activation. This dual inhibition of cytokine production and leukocyte infiltration positions TS-8 as a candidate for inflammatory diseases like rheumatoid arthritis.
Immunomodulatory Actions
TS-8 modulates dendritic cell maturation and T-cell differentiation, as observed in in vitro studies. At low concentrations (1–10 μM), it enhances IL-10 production while reducing IL-12, promoting a regulatory immune phenotype . This dual immunomodulation may benefit autoimmune conditions without inducing immunosuppression.
Synthesis and Production Methods
Natural Extraction
TS-8 is extracted from plants in the Asteraceae family, including Centaurea and Artemisia species. Standard protocols involve:
-
Solvent Extraction: Dried plant material is macerated in ethanol or methanol.
-
Chromatographic Purification: Silica gel or HPLC separates TS-8 from co-extractives.
Yields are typically low (0.01–0.1% dry weight), necessitating synthetic approaches for scalable production.
Chemical Synthesis
Synthetic routes to TS-8 begin with farnesyl pyrophosphate, which undergoes cyclization catalyzed by sesquiterpene synthases. Key steps include:
-
Enzymatic Cyclization: Formation of the germacrane skeleton.
-
Oxidation: Introduction of hydroxyl groups via cytochrome P450 enzymes.
-
Lactonization: Acid-catalyzed ring closure to form the γ-lactone.
Recent advances in biocatalysis have improved yields to ~15% in optimized systems.
Research Findings and Therapeutic Applications
Preclinical Studies
-
Inflammatory Bowel Disease (IBD): TS-8 (10 mg/kg/day) reduced colonic inflammation in DSS-induced colitis mice by 70%, comparable to dexamethasone.
-
Neuroinflammation: In microglial BV-2 cells, TS-8 inhibited NO production (IC₅₀ = 5.2 μM) via suppression of iNOS and COX-2 .
Pharmacokinetics and Toxicity
Limited data exist, but preliminary studies indicate:
-
Bioavailability: ~22% oral bioavailability in rats due to first-pass metabolism.
-
Half-Life: 3.8 hours (IV administration).
-
Toxicity: LD₅₀ > 500 mg/kg in rodents, with no hepatotoxicity observed at therapeutic doses.
Future Directions and Challenges
Clinical Translation
-
Formulation Optimization: Nanoparticle encapsulation to enhance solubility and target specificity.
-
Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1) in oncology .
Mechanistic Elucidation
-
Target Identification: Proteomic studies to map TS-8’s protein interactome.
-
Resistance Mechanisms: Role of glutathione-S-transferase in detoxification.
Sustainable Production
-
Synthetic Biology: Engineering Saccharomyces cerevisiae for de novo TS-8 biosynthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume